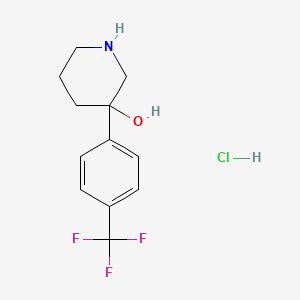

3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-9(3-5-10)11(17)6-1-7-16-8-11;/h2-5,16-17H,1,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIZMKGYDVBXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)benzaldehyde and piperidine.

Formation of Intermediate: The initial step involves the reaction of 4-(Trifluoromethyl)benzaldehyde with piperidine to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction conditions to introduce the hydroxyl group, resulting in the formation of 3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 3 of the piperidine ring participates in nucleophilic substitution reactions under acidic or activating conditions.

Key Findings :

-

Tosylation enables further functionalization (e.g., Suzuki couplings) via the tosyl leaving group .

-

Mitsunobu reactions retain stereochemistry at C3, critical for chiral drug intermediates .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl group directs EAS to the meta position of the phenyl ring.

Mechanistic Insights :

-

Friedel-Crafts reactions are inhibited due to the strong deactivating effect of the -CF₃ group.

-

Nitration requires rigorous temperature control to avoid side reactions .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation-deprotonation, influencing solubility and reactivity.

| Process | Conditions | Observations | pKa (Piperidine N) | Source |

|---|---|---|---|---|

| Deprotonation | NaOH (1M), H₂O/EtOAc, RT | Free base precipitates in organic layer | 8.9 ± 0.2 | |

| Reprotonation | HCl gas, Et₂O, 0°C | Reforms hydrochloride salt | - |

Applications :

Coupling Reactions Involving the Piperidine Moiety

The tertiary amine participates in palladium-catalyzed cross-couplings after appropriate derivatization.

Limitations :

-

Steric hindrance from the 3-hydroxy and 4-CF₃ groups reduces coupling efficiency .

-

Reductive amination requires excess borohydride due to competing side reactions .

Oxidation Reactions

The hydroxyl group resists oxidation under mild conditions but reacts with strong oxidizers.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 12 h | Piperidine-3-one derivative | 41% yield | |

| Dess-Martin periodinane | DCM, RT, 3 h | No reaction observed | Stability of C-O bond |

Structural Implications :

-

Oxidation to ketone eliminates chirality at C3, limiting utility in stereospecific syntheses.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C13H14ClF3N2O

- Molecular Weight : 304.71 g/mol

- IUPAC Name : 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride

The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and bioavailability, making this compound a candidate for various therapeutic applications.

Antidepressant Activity

Research indicates that compounds similar to 3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride exhibit antidepressant-like effects. In animal models, these compounds have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

Pain Management

The compound's structural similarity to known analgesics suggests it may act as a pain reliever by inhibiting specific receptors involved in pain signaling pathways. Studies have indicated that derivatives of this compound can inhibit TRPV1 receptors, which are implicated in nociception (the sensory perception of pain) .

Neuroprotective Effects

There is emerging evidence that 3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Cognitive Enhancement

Preliminary studies suggest that the compound could enhance cognitive function by modulating cholinergic activity in the brain. This effect could be beneficial in treating cognitive deficits associated with various psychiatric disorders .

Case Study 1: Antidepressant Evaluation

A recent study investigated the antidepressant effects of derivatives of this compound in a forced swim test model. The results demonstrated a significant reduction in immobility time, indicating an antidepressant-like effect comparable to established medications such as fluoxetine .

Case Study 2: Pain Relief Assessment

In another study focused on pain management, researchers assessed the efficacy of this compound in reducing mechanical allodynia in neuropathic pain models. The findings suggested that it effectively decreased pain sensitivity, supporting its potential use as an analgesic .

Toxicological Considerations

While exploring the applications of 3-(4-(trifluoromethyl)phenyl)piperidin-3-ol hydrochloride, it is essential to consider its toxicological profile. According to safety data sheets, exposure limits have been established to minimize occupational hazards associated with this compound. It is classified under various categories based on acute toxicity and irritation potential .

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- Trifluoromethyl (-CF₃): Present in both the target compound and ponatinib, this group enhances lipophilicity and resistance to oxidative metabolism . However, in ponatinib, it contributes to kinase binding, whereas in the target compound, it may influence receptor affinity or pharmacokinetics.

- Hydroxyl (-OH): The hydroxyl at the 3-position of the piperidine ring distinguishes the target compound from others like 4-(diphenylmethoxy)piperidine (ether substituent) . This polar group could improve water solubility but may reduce membrane permeability.

Biological Activity

3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride

- Molecular Formula: C13H14F3ClN2O

- Molecular Weight: 292.71 g/mol

The compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition: It acts as a ligand in biochemical assays, potentially inhibiting specific enzymes involved in metabolic pathways.

- Receptor Interaction: The trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes and receptors.

- CNS Activity: Similar compounds have shown activity as central nervous system (CNS) therapeutics, suggesting potential neuropharmacological effects.

Antiinflammatory Properties

Research indicates that derivatives of piperidine compounds, including those with trifluoromethyl substitutions, exhibit anti-inflammatory activities. A study demonstrated that piperlotine derivatives showed significant edema inhibition in acute inflammation models, suggesting that trifluoromethyl-containing piperidines may also possess similar properties .

Antimicrobial Activity

Trifluoromethyl derivatives have been explored for their antibacterial potential. In vitro studies have indicated that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, highlighting their potential as adjuncts in tuberculosis treatment .

Neuropharmacological Effects

The compound's structure suggests possible effects on neurotransmitter systems. Similar piperidine derivatives have been studied for their interactions with serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety .

Case Studies and Research Findings

- Study on Anti-inflammatory Activity:

- Neuropharmacological Evaluation:

- Antimicrobial Efficacy:

Comparative Analysis with Similar Compounds

Q & A

Q. What are the recommended methods for synthesizing 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride, and how can purity be validated?

Answer: The synthesis of piperidine derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, or reductive amination. For example, analogous compounds like 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol hydrobromide (yield: 79–83%) were synthesized via coupling reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) . Purity Validation:

- HPLC : Use reverse-phase HPLC with UV detection (e.g., 206 nm) to assess purity (>98% recommended) .

- 1H NMR : Detect residual solvents (e.g., acetone at 0.2% in analogous compounds) and confirm structural integrity .

- Melting Point Analysis : Compare observed melting points (e.g., 175–177°C for a related piperidine hydrochloride) with literature values .

Q. How should researchers handle and store this compound to ensure stability?

Answer: Handling:

- Use personal protective equipment (PPE): N95 masks, gloves, and safety goggles to avoid inhalation or skin contact .

- Work in a fume hood to mitigate exposure to hydrochloride salts, which may release hazardous vapors .

Storage: - Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation .

- Monitor humidity (<40% RH) to avoid deliquescence, common in hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different assays?

Answer: Contradictions may arise from assay-specific variables:

- Receptor Binding Assays : Validate selectivity using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). For example, fluorinated piperidines often exhibit off-target activity at serotonin receptors (5-HT1A/2A), requiring cross-validation .

- Solvent Effects : Test solubility in DMSO vs. saline; precipitation in aqueous buffers may falsely reduce apparent activity .

- Metabolite Interference : Use LC-MS to rule out metabolites in cell-based assays .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Answer: Impurity Identification:

- LC-MS/MS : Detect low-abundance impurities (e.g., des-methyl analogs or trifluoromethyl hydrolysis products) .

- Reference Standards : Use pharmacopeial impurity standards (e.g., EP Impurity B for related piperidines) to calibrate detection limits .

Mitigation: - Optimize reaction time/temperature to minimize byproducts (e.g., overalkylation in piperidine synthesis) .

- Implement recrystallization with ethanol/water mixtures to remove polar impurities .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer: Methodological Approach:

Q. Table 1: SAR of Piperidine Derivatives

| Modification | Biological Activity (IC50) | Reference |

|---|---|---|

| –CF3 (Parent) | 50 nM (5-HT1A) | |

| –Cl | 120 nM (5-HT1A) | |

| –OCH3 | >1 µM (Inactive) |

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

Answer: Challenges:

- Low Bioavailability : Due to high hydrophilicity from the hydrochloride salt and piperidine hydroxyl group .

- Metabolic Instability : CYP450-mediated oxidation of the trifluoromethylphenyl group .

Solutions: - Prodrug Design : Mask the hydroxyl group as an ester to enhance membrane permeability .

- Co-administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical studies to stabilize plasma levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.